2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Overview
Description
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of furan-2-carboxylic acid with thioamide derivatives under specific conditions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The thioamide intermediate can be oxidized to form the final product.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various electrophiles under appropriate conditions (e.g., nitrating agents for nitration, bromine for bromination).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted derivative, while bromination would yield a bromo-substituted derivative.
Scientific Research Applications
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a bioactive molecule with antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with various biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-phenoxy-quinoline: Another compound with a furan ring, used for its biological activities.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings, known for their broad-spectrum biological activities.
Uniqueness
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFDBFEPNOWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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